molecular formula C28H28N2O6 B10930169 methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10930169
M. Wt: 488.5 g/mol
InChI Key: AMDXMECDNZKYKZ-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with dimethoxyphenyl groups and a benzoate ester. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring and the specific substitution pattern of the dimethoxyphenyl groups. This structural complexity contributes to its distinct chemical properties and potential bioactivity.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 3-[[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H28N2O6/c1-32-24-11-9-19(14-26(24)34-3)22-16-23(20-10-12-25(33-2)27(15-20)35-4)30(29-22)17-18-7-6-8-21(13-18)28(31)36-5/h6-16H,17H2,1-5H3

InChI Key

AMDXMECDNZKYKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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